1-Azacyclododecan-2-one, 1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azacyclododecan-2-one, 1-methyl- is a chemical compound with the molecular formula C₁₂H₂₃NO and a molecular weight of 197.3171 g/mol It is a derivative of azacyclododecanone, featuring a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-Azacyclododecan-2-one, 1-methyl- typically involves the cyclization of a suitable precursor. One common method is the reaction of a long-chain diamine with a carbonyl compound under acidic or basic conditions to form the cyclic amide structure. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Azacyclododecan-2-one, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Azacyclododecan-2-one, 1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural properties make it a useful tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Azacyclododecan-2-one, 1-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity by binding to the active site or modulation of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
1-Azacyclododecan-2-one, 1-methyl- can be compared with other cyclic amides, such as:
Azacyclododecan-2-one: Lacks the methyl group, which may affect its reactivity and binding properties.
Azacyclotridecan-2-one: Has a larger ring size, potentially leading to different conformational and chemical properties.
Azacycloundecan-2-one: Smaller ring size, which may influence its stability and reactivity.
Eigenschaften
CAS-Nummer |
99089-17-5 |
---|---|
Molekularformel |
C12H23NO |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
1-methyl-azacyclododecan-2-one |
InChI |
InChI=1S/C12H23NO/c1-13-11-9-7-5-3-2-4-6-8-10-12(13)14/h2-11H2,1H3 |
InChI-Schlüssel |
MNKVPIGFGSDHSH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCCCCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.